REACTION_CXSMILES
|
C[C:2]([CH3:5])([O-])C.[K+].[CH:7]([O:9][CH2:10][CH3:11])=[O:8].[NH2:12][C:13]([NH2:15])=[S:14].C([O-])([O-])=O.[K+].[K+]>C1COCC1.O>[NH2:15][C:13]1[S:14][C:2]([C:7]([O:9][CH2:10][CH3:11])=[O:8])=[CH:5][N:12]=1 |f:0.1,4.5.6|
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Name
|
|
Quantity
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150 g
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Type
|
reactant
|
Smiles
|
CC(C)([O-])C.[K+]
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Name
|
ethyl chloroacetates
|
Quantity
|
139 mL
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
103 mL
|
Type
|
reactant
|
Smiles
|
C(=O)OCC
|
Name
|
|
Quantity
|
1.35 L
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
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UNSPECIFIED
|
Setpoint
|
-2.5 (± 2.5) °C
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Type
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CUSTOM
|
Details
|
The thick solution was stirred another 3 hours at ca. -5 to 0° C.
|
Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
A THF rinse (25 mL)
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Type
|
ADDITION
|
Details
|
was added over 5 minutes
|
Duration
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5 min
|
Type
|
CUSTOM
|
Details
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the reaction was quenched by addition of a solution of NaCl (240 g) and conc. HCl (90 mL) in water (960 mL)
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Type
|
TEMPERATURE
|
Details
|
to warm to 15° C.
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Type
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TEMPERATURE
|
Details
|
The solution was warmed to 65° C.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 1 hour
|
Duration
|
1 h
|
Type
|
TEMPERATURE
|
Details
|
cooled to 30° C
|
Type
|
CUSTOM
|
Details
|
produced two layers (aqueous pH=7)
|
Type
|
CUSTOM
|
Details
|
The THF was removed under vacuum at ≤45° C.
|
Type
|
CUSTOM
|
Details
|
to precipitate as a yellow solid
|
Type
|
TEMPERATURE
|
Details
|
The slurry was cooled to 15° C.
|
Type
|
CUSTOM
|
Details
|
the product was collected on a fritted Buchner funnel
|
Type
|
WASH
|
Details
|
washed with 3×200 mL water
|
Type
|
CUSTOM
|
Details
|
dried 24 hours in a vacuum oven at 55° C.
|
Duration
|
24 h
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1SC(=CN1)C(=O)OCC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 151 g | |
YIELD: CALCULATEDPERCENTYIELD | 69% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |